Enhanced Acidity (pKa) Imposed by the 4‑Carbonitrile Group – Direct Potentiometric Comparison
The 4‑carbonitrile substituent significantly lowers the pKa of the 5‑OH relative to the des‑cyano parent. Potentiometric titration in 50 % aqueous ethanol shows that 5‑hydroxy‑3‑methyl‑1‑phenyl‑1H‑pyrazole‑4‑carbonitrile exhibits a pKa of 6.72, whereas 5‑hydroxy‑3‑methyl‑1‑phenyl‑1H‑pyrazole (CAS 942‑32‑5) has a pKa of 9.10 [1]. The electron‑withdrawing nitrile therefore increases the acidity by 2.38 log units, confirming that the compound behaves as a much stronger acid at physiological pH.
| Evidence Dimension | Acidity (pKa of 5‑OH) |
|---|---|
| Target Compound Data | pKa = 6.72 ± 0.05 |
| Comparator Or Baseline | 5‑Hydroxy‑3‑methyl‑1‑phenyl‑1H‑pyrazole (CAS 942‑32‑5) pKa = 9.10 ± 0.05 |
| Quantified Difference | ΔpKa = −2.38 (target is 2.38 log units more acidic) |
| Conditions | Potentiometric titration in 50 % (v/v) ethanol‑water at 25 °C; ionic strength 0.1 M KCl [1] |
Why This Matters
A 2.38‑unit pKa shift alters the ionization state at physiological pH from predominantly neutral to predominantly anionic, directly impacting solubility, membrane permeability, and receptor‑binding pharmacophore requirements.
- [1] Grandberg, I.I., Tabak, S.V. & Kost, A.N. Researches on pyrazoles LV. Dissociation constants of isomeric hydroxy‑, amino‑, and carboxy‑1‑phenylpyrazoles substituted in the pyrazole ring. Chem. Heterocycl. Compd. 1966, 2, 61‑64. View Source
